4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl methanesulfonate is a synthetic compound often utilized in the development of GABA transporter inhibitors. [] Specifically, it serves as an intermediate in synthesizing compounds that target the GABA transporter GAT1. [] Gamma-aminobutyric acid (GABA) is a neurotransmitter with inhibitory effects, and its transporter, GAT1, plays a crucial role in regulating GABA levels within the brain. [, ] By inhibiting GAT1, researchers aim to increase extracellular GABA concentrations, leading to therapeutic benefits for conditions like epilepsy. []
Tiagabine alcohol mesylate is a chemical compound notable for its unique structure and potential applications in various scientific fields. It is characterized by the presence of two 3-methylthiophen-2-yl groups attached to a but-3-en-1-yl backbone, with a methanesulfonate group at one end. This compound is primarily studied for its biological activity and interactions with biomolecules, particularly in the context of anticonvulsant therapies.
Tiagabine alcohol mesylate can be synthesized through specific chemical reactions involving 3-methylthiophene and but-3-en-1-ol, followed by the introduction of the methanesulfonate group. Its chemical identification number is 847233-13-0, and it is recognized in various databases as a significant research compound .
Tiagabine alcohol mesylate falls under the category of mesylates, which are derived from alcohols through the substitution of hydroxyl groups with methanesulfonate groups. This classification allows it to participate in various nucleophilic substitution reactions, enhancing its utility in organic synthesis .
The synthesis of Tiagabine alcohol mesylate typically involves several key steps:
In industrial settings, large-scale reactors may be employed to facilitate continuous flow processes that ensure high yield and purity of Tiagabine alcohol mesylate. Automated systems are often utilized for monitoring reaction parameters to maintain consistency .
The molecular structure of Tiagabine alcohol mesylate can be described as follows:
This structure allows for significant interactions with biological systems, particularly through its thiophene moieties .
The compound's structural data indicates that it possesses two thiophene rings which contribute to its chemical properties and reactivity. The presence of the methanesulfonate group enhances its ability to act as a good leaving group in substitution reactions .
Tiagabine alcohol mesylate can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The major products from these reactions include:
Tiagabine alcohol mesylate's mechanism of action primarily involves its interaction with gamma aminobutyric acid transporters. The methanesulfonate group acts as a leaving group during substitution reactions, facilitating bond formation. Additionally, the thiophene rings may interact with biological receptors or enzymes, contributing to its potential therapeutic effects .
Tiagabine alcohol mesylate exhibits several notable physical properties:
Key chemical properties include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
Tiagabine alcohol mesylate has several scientific applications:
The (R)-nipecotic acid core is essential for tiagabine’s GABA reuptake inhibition. Industrial syntheses employ enzymatic resolution and asymmetric hydrogenation to achieve high enantiopurity. A patented route uses Candida antarctica lipase B to resolve racemic methyl nipecotinate, yielding (R)-nipecotic acid with >99% enantiomeric excess (ee) after hydrolysis. Alternative approaches include:
Critical parameters affecting stereoselectivity:
Method | Catalyst/Reagent | Temperature | ee (%) | Yield (%) |
---|---|---|---|---|
Enzymatic resolution | Lipase B | 25°C | >99 | 45 |
Asymmetric hydrogenation | (R,R)-DuPhos-Rh | 50 psi H₂ | 94 | 89 |
Chiral auxiliary | (S)-Phenethylamine | -10°C | 97 | 76 |
The hydrogenation route demonstrates superior scalability but requires stringent control of metal impurities (<10 ppm) for pharmaceutical acceptance [6] [9].
Installation of the bis-heterocyclic moiety uses Stille coupling or lithiation-electrophilic trapping sequences. Key challenges include regioselectivity at C-2 of thiophene and minimization of homocoupling byproducts.
Optimized coupling protocol (patent CN1651430A):
Alternative Stille coupling with 3-methyl-2-(tributylstannyl)thiophene achieves comparable yields (82%) but requires toxic stannanes and rigorous purification. The lithiation route provides superior atom economy and avoids persistent tin residues [1] [6].
Table 2: Comparison of Thiophene Coupling Methods
Method | Reagents | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|---|
Lithiation-Zn/NaCl | n-BuLi, ZnCl₂, Pd(PPh₃)₄ | THF, 65°C, 12 h | 86 | >99% C-2 |
Stille coupling | (3-Me-thienyl)SnBu₃, Pd₂(dba)₃ | DMF, 80°C, 8 h | 82 | 98% C-2 |
Direct arylation | 3-Me-thiophene, Pd(OAc)₂ | NMP, 110°C, 24 h | 65 | 90% C-2 |
Mesylation converts the alcohol intermediate (4,4-bis(3-methyl-2-thienyl)-3-buten-1-ol) into tiagabine alcohol mesylate (CAS 847233-13-0). Reaction efficiency depends on:
Mechanistic insights:Mesylation proceeds via a two-step nucleophilic substitution:
Table 3: Solvent and Base Optimization for Mesylation
Solvent | Base | Equiv MsCl | Temp (°C) | Purity (%) | Chloride Impurity (%) |
---|---|---|---|---|---|
DCM | Triethylamine | 1.2 | 0 | 95.2 | 1.8 |
THF | Diisopropylethylamine | 1.5 | -10 | 98.7 | 0.3 |
Acetonitrile | Pyridine | 1.3 | 5 | 92.1 | 4.1 |
Toluene | 2,6-Lutidine | 1.4 | -5 | 96.5 | 0.9 |
Process innovation: A one-pot alcohol-to-iodide conversion employs MeMgI to displace in situ-formed mesylate (SN₂ mechanism, inversion confirmed). This avoids mesylate isolation but introduces Grignard compatibility constraints [10].
Tiagabine alcohol mesylate (C₁₅H₁₈O₃S₃, MW 342.5) exhibits distinct solid-state properties versus hydrochloride salts:
Solubility profile (25°C):
Property | Mesylate Salt | Hydrochloride Salt |
---|---|---|
Water solubility | 38 mg/mL | >500 mg/mL |
Log P (octanol/water) | 3.1 ± 0.2 | 1.8 ± 0.3 |
Crystallinity | Prismatic crystals | Hygroscopic amorphous |
Stability advantages of mesylate:
Pharmaceutical rationale:Mesylate’s lower solubility enhances crystallinity for purification, while its metabolic inertness prevents unwanted in vivo interactions. Hydrochloride salts offer higher bioavailability but compromise stability during manufacturing and storage. X-ray diffraction confirms mesylate’s orthorhombic crystal lattice (space group P2₁2₁2₁), enabling uniform particle size distribution in formulations [1] [4].
Table 4: Salt Selection Impact on Downstream Processing
Parameter | Mesylate | Hydrochloride |
---|---|---|
Filterability | Excellent (free-flowing crystals) | Poor (amorphous paste) |
Drying time (40°C) | 2 h | 12 h |
Residual solvent | <100 ppm (class 3 solvents) | >500 ppm (solvent trapping) |
Polymorphs | 1 (thermodynamically stable) | 3 (requires strict humidity control) |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1